1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with an allyl group at position 1 and a 1-(3-(m-tolyloxy)propyl)-1H-benzimidazol-2-yl moiety at position 2. The benzimidazole ring is linked via a three-carbon propyl chain terminated with a meta-tolyloxy group (a methyl-substituted phenoxy group at the meta position). Its molecular weight is approximately 433.5 g/mol, and it is likely synthesized through nucleophilic substitution or coupling reactions involving 2-aminobenzimidazole precursors .
Properties
IUPAC Name |
4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-3-12-26-17-19(16-23(26)28)24-25-21-10-4-5-11-22(21)27(24)13-7-14-29-20-9-6-8-18(2)15-20/h3-6,8-11,15,19H,1,7,12-14,16-17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULQRAAXYJWBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidin-2-one Core:
Introduction of the Imidazole Ring:
Attachment of the m-Tolyloxy Group:
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates for nucleophilic substitution.
Major Products:
- Oxidation products such as epoxides or aldehydes.
- Reduction products like amines or alcohols.
- Substitution products depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
- Acts as a precursor for various heterocyclic compounds.
Biology:
- Potential applications in drug discovery due to its structural complexity and functional groups.
- Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine:
- Explored for therapeutic uses, particularly in targeting specific enzymes or receptors.
- May serve as a lead compound for developing new pharmaceuticals.
Industry:
- Utilized in the synthesis of fine chemicals and advanced materials.
- Potential applications in the development of agrochemicals or dyes.
Mechanism of Action
The mechanism by which 1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects depends on its interaction with molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The m-tolyloxy group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of benzimidazole-pyrrolidinone hybrids, which are explored for diverse applications, including pharmaceuticals and chemical reagents. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Substituent Effects on Lipophilicity: The m-tolyloxypropyl group in the target compound introduces an ether linkage and methyl group, slightly reducing logP compared to the phenylpropyl analog (). The tert-butyl variant () exhibits higher logP (~4.2) due to its bulky alkyl group . Replacement of pyrrolidinone with triazine () drastically lowers molecular weight and increases polarity, making it suitable for aqueous-phase reactions .
Biological Interactions: Benzimidazole-pyrrolidinone hybrids often target enzymes like kinases or GPCRs due to their hydrogen-bonding capacity. The m-tolyloxy group may enhance selectivity for aromatic binding pockets . The hydroxy group in ’s compound improves water solubility, critical for bioavailability, while the imidazole-propanol chain in ’s analog enables metal coordination .
Crystallinity and Stability :
Biological Activity
1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS). This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O3 |
| Molecular Weight | 405.498 g/mol |
| Purity | ≥95% |
| CAS Number | 1018147-10-8 |
The compound's activity is hypothesized to be mediated through interactions with neurotransmitter receptors, particularly those involved in anxiety and mood regulation. The presence of the benzimidazole moiety suggests potential affinity for GABA_A receptors, similar to benzodiazepines, which are well-known for their anxiolytic and sedative effects .
Structure-Activity Relationship (SAR)
Recent studies have emphasized the importance of specific structural features in determining the biological activity of related compounds:
- Substituents : The introduction of alkyl or aromatic groups can enhance receptor affinity and selectivity.
- Ring Structure : The pyrrolidine ring may influence the compound's ability to penetrate the blood-brain barrier, affecting its CNS activity .
Pharmacological Profile
Preliminary evaluations indicate that 1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibits:
- Anxiolytic Effects : Similar to benzodiazepines, it may reduce anxiety levels in animal models.
- Sedative Properties : Potential for inducing sedation without significant adverse effects observed in preliminary studies.
Study 1: Anxiolytic Activity Assessment
A study conducted on rat models evaluated the anxiolytic properties of the compound using the elevated plus maze (EPM) test. Results indicated a significant increase in time spent in open arms compared to control groups, suggesting anxiolytic effects .
Study 2: CNS Penetration and Metabolism
Research focusing on pharmacokinetics revealed that the compound is rapidly absorbed and metabolized by cytochrome P450 enzymes. Its metabolites were found to retain some biological activity, contributing to the overall pharmacological effect observed in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
